(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester is a complex organic compound that features a tert-butoxycarbonyl group, an isocyano group, and a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester typically involves multiple steps, starting from L-proline. The key steps include:
Protection of the amino group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.
Formation of the isocyano group: The carboxyl group of Boc-L-proline is converted to an isocyano group through a series of reactions involving reagents such as oxalyl chloride and methylamine.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted proline esters.
Scientific Research Applications
(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The isocyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4R)-1-(tert-Butoxycarbonyl)-4-amino-L-proline methyl ester: Similar in structure but with an amino group instead of an isocyano group.
(4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline methyl ester: Contains a hydroxy group instead of an isocyano group.
(4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline methyl ester: Features a methyl group in place of the isocyano group.
Uniqueness
The uniqueness of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester lies in its isocyano group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-isocyanopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKQJPOJKHOPE-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.